2,3,4,5,6-Pentabromo-L-phenylalanine
Description
2,3,4,5,6-Pentabromo-L-phenylalanine is a halogenated derivative of the essential amino acid L-phenylalanine, where all five hydrogen atoms on the phenyl ring are substituted with bromine atoms. Bromination significantly alters molecular weight, solubility, and environmental persistence compared to non-halogenated or partially substituted analogs.
Properties
CAS No. |
194204-61-0 |
|---|---|
Molecular Formula |
C9H6Br5NO2 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6-pentabromophenyl)propanoic acid |
InChI |
InChI=1S/C9H6Br5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1 |
InChI Key |
PBHLJOHBGWKERZ-VKHMYHEASA-N |
Isomeric SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)[C@@H](C(=O)O)N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentabromo-L-phenylalanine typically involves the bromination of L-phenylalanine. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentabromo-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenylalanine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less brominated phenylalanine derivatives.
Substitution: Formation of phenylalanine derivatives with different functional groups.
Scientific Research Applications
2,3,4,5,6-Pentabromo-L-phenylalanine has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentabromo-L-phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Calculated mass: [(9×12) + (6×1) + (5×80) + 14 + (2×16) = 560 g/mol].
Key Structural Insights:
- Bromination vs. Fluorination: Bromine’s larger atomic radius (113 pm vs.
- Deuterated vs. Halogenated : Deuterated phenylalanine (L-Phenylalanine-d5) retains native chemical behavior, whereas halogenation drastically alters reactivity and interactions .
Physicochemical Properties
Solubility and Stability:
- Pentabromo-L-Phenylalanine : Expected to exhibit very low water solubility (<1 μg/L) due to bromine’s hydrophobicity, similar to DecaBDE (<0.1 μg/L) .
- Pentafluoro-L-Phenylalanine : Higher solubility in organic solvents (e.g., DMSO) compared to brominated analogs, attributed to fluorine’s polar hydrophobicity .
Environmental Persistence:
- Brominated compounds like DecaBDE and pentabromo-phenylalanine are highly persistent, with soil half-lives >150 days . Fluorinated analogs may degrade faster due to stronger C-F bonds resisting hydrolysis.
Research Findings and Gaps
- Environmental Impact : Pentabromo-phenylalanine’s persistence aligns with brominated flame retardants like DBDPE, which are regulated under the Stockholm Convention .
- Toxicity Data : Direct studies on pentabromo-phenylalanine are absent; extrapolation from DecaBDE suggests concerns about bioaccumulation and endocrine disruption .
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